molecular formula C48H45F12N3O5PPdS+ B12308531 [2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

Cat. No.: B12308531
M. Wt: 1141.3 g/mol
InChI Key: RWCHWNJDFGWFOD-UHFFFAOYSA-O
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Description

The compound [2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) is a complex organometallic compound It is known for its unique structure, which includes palladium(2+) as a central metal ion coordinated with various organic ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) typically involves the coordination of palladium(2+) with the respective ligands. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar coordination chemistry techniques used in laboratory synthesis. The scalability of the synthesis would depend on the availability of the ligands and the efficiency of the coordination reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The palladium center can be oxidized, leading to changes in the coordination environment.

    Reduction: Reduction reactions can alter the oxidation state of the palladium center.

    Substitution: Ligands coordinated to the palladium can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to maintain the stability of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of palladium(IV) complexes, while substitution reactions can yield new palladium(2+) complexes with different ligands.

Scientific Research Applications

This compound has several scientific research applications, including:

    Catalysis: It can be used as a catalyst in various organic reactions, such as cross-coupling reactions, which are essential in the synthesis of complex organic molecules.

    Materials Science: The unique properties of this compound make it useful in the development of new materials with specific electronic or optical properties.

    Biology and Medicine: Research is ongoing to explore its potential use in biological systems and as a therapeutic agent, although detailed applications in these fields are still under investigation.

Mechanism of Action

The mechanism of action of this compound involves the coordination of the palladium center with various ligands, which can facilitate different chemical reactions. The molecular targets and pathways involved depend on the specific application. In catalysis, for example, the palladium center can activate organic substrates, facilitating bond formation or cleavage.

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
  • 4,4-Dimethyl-2-phenyl-2-oxazoline

Uniqueness

Compared to similar compounds, [2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) is unique due to its specific combination of ligands and the presence of palladium(2+) as the central metal ion. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in catalysis and materials science.

Properties

Molecular Formula

C48H45F12N3O5PPdS+

Molecular Weight

1141.3 g/mol

IUPAC Name

[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

InChI

InChI=1S/C34H29F12N2O2P.C13H11N.CH4O3S.Pd/c1-47(2)24-8-7-9-25(48(3)4)28(24)29-26(49-5)10-11-27(50-6)30(29)51(22-14-18(31(35,36)37)12-19(15-22)32(38,39)40)23-16-20(33(41,42)43)13-21(17-23)34(44,45)46;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h7-17H,1-6H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1

InChI Key

RWCHWNJDFGWFOD-UHFFFAOYSA-O

Canonical SMILES

C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CN(C)C1=C(C(=CC=C1)N(C)C)C2=C(C=CC(=C2[PH+](C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC.CS(=O)(=O)O.[Pd+2]

Origin of Product

United States

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